N-(1-phenylethyl)quinoline-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-(1-phenylethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C18H16N2O/c1-13(14-7-3-2-4-8-14)19-18(21)17-12-11-15-9-5-6-10-16(15)20-17/h2-13H,1H3,(H,19,21) |
InChI Key |
AQZSJJAVFVNFAH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
solubility |
18.9 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 1 Phenylethyl Quinoline 2 Carboxamide and Its Analogues
Strategies for the Direct Synthesis of N-(1-phenylethyl)quinoline-2-carboxamide
The formation of the amide bond between a quinoline-2-carboxylic acid precursor and 1-phenylethylamine (B125046) is the cornerstone of the synthesis of this compound. This can be achieved through various amidation and peptide coupling protocols.
Amidation Reactions and Peptide Coupling Protocols for Carboxamide Formation
The direct amidation of quinoline-2-carboxylic acid with 1-phenylethylamine is a common and effective method for the synthesis of this compound. This transformation typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
One widely used approach is the conversion of the carboxylic acid to a more reactive acyl chloride. nih.gov For instance, quinoline-2-carboxylic acid can be treated with a chlorinating agent like thionyl chloride or oxalyl chloride to yield quinoline-2-carbonyl chloride. nih.gov The use of oxalyl chloride is often preferred as it allows for milder reaction conditions, which can help prevent unwanted side reactions such as the chlorination of the quinoline (B57606) nucleus. nih.gov The resulting acyl chloride is then reacted with 1-phenylethylamine, usually in the presence of a base to neutralize the hydrogen chloride byproduct, to afford the desired carboxamide.
Alternatively, a plethora of peptide coupling reagents, developed primarily for peptide synthesis, can be employed for the efficient formation of the amide bond. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions. Common classes of coupling reagents include:
Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To enhance coupling efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are often included.
Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly effective coupling reagents that generate activated esters in situ. researchgate.net For example, HATU is known to react quickly and with minimal epimerization. researchgate.net These reagents are particularly useful for coupling sterically hindered amino acids and can be applied to the synthesis of this compound, especially when dealing with substituted analogues.
The choice of coupling reagent and reaction conditions can be tailored to the specific substrates and desired purity of the final product.
Role of Quinoline Precursors and Amine Reactants in Synthetic Pathways
The primary precursors for the synthesis of this compound are a quinoline-2-carboxylic acid derivative and 1-phenylethylamine. The quinoline-2-carboxylic acid, also known as quinaldic acid, can be synthesized through various methods, including the oxidation of quinaldine (B1664567) (2-methylquinoline). nih.gov The Doebner-von Miller and Skraup syntheses are classical methods for constructing the quinoline ring system from simpler starting materials. rsc.org
The amine reactant, 1-phenylethylamine, is a chiral molecule and is commercially available in both its racemic form and as individual (R) and (S) enantiomers. The stereochemistry of this amine is a critical consideration, as the resulting diastereomeric amides can exhibit different biological activities and physicochemical properties. Therefore, the use of enantiomerically pure 1-phenylethylamine allows for the stereoselective synthesis of the corresponding (R)- or (S)-N-(1-phenylethyl)quinoline-2-carboxamide.
Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship Investigations
To explore the structure-activity relationships (SAR) of this compound, analogues and derivatives are synthesized by modifying different parts of the molecule. These modifications are typically focused on the quinoline nucleus, the 1-phenylethyl moiety, and the carboxamide linkage.
Substituent Modifications on the Quinoline Nucleus
The electronic and steric properties of the quinoline ring can be modulated by introducing various substituents at different positions. This is a common strategy to enhance the pharmacological properties of quinoline-based compounds. nih.gov For instance, the introduction of substituents on the quinoline nucleus of related quinoline-2-carboxamides has been shown to influence their biological activity. nih.gov
Common modifications include the introduction of:
Electron-donating groups: such as methoxy (B1213986) (-OCH3) or alkyl groups.
Electron-withdrawing groups: such as halogens (e.g., -Cl, -F) or nitro groups (-NO2).
Bulky groups: to probe the steric requirements of the binding site.
These substituted quinoline-2-carboxylic acids can be prepared using established synthetic methodologies for quinolines and then coupled with 1-phenylethylamine as described in section 2.1.1. The resulting analogues can then be evaluated to determine the effect of the substituent's nature and position on the desired biological activity.
| Compound | Quinoline Substituent | Amine | Synthetic Method |
|---|---|---|---|
| This compound | None | 1-phenylethylamine | Acyl chloride or Peptide coupling |
| N-(1-phenylethyl)-8-hydroxyquinoline-2-carboxamide | 8-hydroxy | 1-phenylethylamine | Peptide coupling (e.g., HATU) |
| N-(1-phenylethyl)-[substituted]quinoline-2-carboxamide | Various (e.g., Cl, OCH3) | 1-phenylethylamine | Acyl chloride or Peptide coupling |
Stereochemical and Structural Variations of the 1-phenylethyl Moiety
The 1-phenylethyl group in this compound contains a chiral center, which can significantly impact the biological activity of the molecule. The synthesis and evaluation of both the (R) and (S) enantiomers of the compound are crucial for a comprehensive SAR study. This allows for the determination of the eutomer (the more active enantiomer) and the eudismic ratio.
The synthesis of the individual enantiomers is typically achieved by using enantiomerically pure (R)- or (S)-1-phenylethylamine in the coupling reaction with quinoline-2-carboxylic acid. The conformational properties of the resulting diastereomers can also play a role in their biological activity.
Structural variations of the 1-phenylethyl moiety can also be explored. This includes:
Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the 1-phenylethyl moiety can influence the electronic properties and lipophilicity of the molecule.
Modification of the ethyl linker: The length of the alkyl chain connecting the phenyl group to the amide nitrogen can be varied to investigate the optimal distance between the two aromatic systems. For example, replacing the 1-phenylethyl group with a benzyl (B1604629) or 2-phenylethyl group can provide valuable SAR data. nih.gov
Chemical Modifications at the Carboxamide Linkage
The carboxamide bond itself is a key structural feature that can be modified to alter the properties of the molecule. One common modification is the replacement of the carbonyl oxygen with a sulfur atom to form a thioamide. This transformation can be achieved by treating the parent amide with a thionating agent such as Lawesson's reagent. The resulting thioamide will have different electronic and hydrogen-bonding properties compared to the original carboxamide, which can lead to altered biological activity.
Stereoselective Synthesis and Chiral Induction in this compound Derivatives
The synthesis of this compound and its analogues, where a chiral center is present in the N-substituent, opens avenues for stereoselective transformations and the study of chiral induction. The presence of the chiral 1-phenylethyl group can influence the stereochemical outcome of reactions at the quinoline core or in subsequent synthetic steps, a principle widely applied in asymmetric synthesis. mdpi.comyoutube.com
The general approach to synthesizing these amides involves the coupling of quinoline-2-carboxylic acid (or its activated form, such as an acyl chloride) with an enantiomerically pure (R)- or (S)-1-phenylethylamine. This reaction creates a molecule with two potential sources of stereochemical information: the chiral amine and, if the quinoline ring is appropriately substituted, atropisomerism or other chiral elements.
The 1-phenylethylamine (α-PEA) moiety is a well-established and broadly utilized chiral auxiliary in organic synthesis. mdpi.comresearchgate.net Its effectiveness stems from its ability to direct the approach of reagents to a prochiral center in a diastereoselective manner. This control is typically achieved through steric hindrance, where the bulky phenyl and methyl groups of the auxiliary block one face of the molecule, or through the formation of a rigid, chelated intermediate that exposes one face to attack. mdpi.comnih.gov
While specific studies detailing extensive diastereoselective reactions directly on the this compound scaffold are not widely documented in publicly available research, the principles of chiral induction by the N-(1-phenylethyl)amide group are well-established across a range of other molecular systems. These principles are directly applicable to the quinoline-2-carboxamide (B1208818) framework. For instance, the diastereoselective cyclization of molecules containing the N-(1-phenylethyl)amide auxiliary is a known strategy for creating new stereocenters with high selectivity. mdpi.com
An example of the high diastereoselectivity achievable with a chiral N-(1-phenylethyl) auxiliary is seen in aza-Diels-Alder reactions. In the cycloaddition between cyclopentadiene (B3395910) and glyoxylate (B1226380) imines bearing two chiral auxiliaries, one of which is 1-phenylethylamine, excellent diastereoselectivity is often observed. The combination of the chiral amine and another chiral group, such as (-)-8-phenylmenthol, can lead to the formation of a single diastereomer. nih.gov
Table 1: Examples of Diastereoselectivity in Reactions Using N-(1-phenylethyl) Amide Auxiliaries
| Reaction Type | Substrates | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Reference |
| Aza-Diels-Alder | Cyclopentadiene, 8-phenylmenthyl-[1-(R)-phenylethyl]iminoacetate | (R)-1-Phenylethylamine & (-)-8-Phenylmenthol | >99:1 | nih.gov |
| Aza-Diels-Alder | Cyclopentadiene, 8-phenylneomenthyl-[1-(S)-phenylethyl]iminoacetate | (S)-1-Phenylethylamine & (+)-8-Phenylneomenthol | >99:1 | nih.gov |
| Alkylation | Prochiral Imide | N-[(S)-α-phenylethyl]propionamide derivative | High d.r. reported | mdpi.com |
The structural basis for this chiral induction lies in the defined conformational preferences of the N-acyl derivatives. Crystallographic studies of related N-(1-phenylethyl)carboxamides, such as 2,2-dihalo-N-(1-phenylethyl)cyclopropane-1-carboxamides, reveal that the molecules adopt specific conformations stabilized by intramolecular forces. rsc.org In the crystal structures of both (1R,1'S) and (1R,1'R) diastereomers, the molecules are linked by N-H···O hydrogen bonds, which create a more rigid structure and can be crucial for the effective transfer of chirality during a reaction. rsc.org This conformational locking ensures that the phenyl and methyl groups of the chiral auxiliary effectively shield one face of the reactive part of the molecule, leading to a highly selective reaction.
The synthesis of specific diastereomers of related chiral amides has been described, for example, in the preparation of aminoethanols from mandelic acids and 1-phenylethylamines. These methods involve the formation of an amide bond followed by reduction, establishing the feasibility of preparing distinct diastereomers. The principles used in these syntheses are applicable to the preparation of diastereomeric N-(1-phenylethyl)quinoline-2-carboxamides, which could then be used to study chiral induction phenomena in reactions involving the quinoline ring system.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic methods are fundamental to confirming the chemical identity and understanding the electronic environment of N-(1-phenylethyl)quinoline-2-carboxamide.
While specific experimental spectra for this compound are not detailed in the available literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on its constituent functional groups and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the quinoline (B57606), phenyl, and ethyl moieties.
Aromatic Protons: Protons on the quinoline and phenyl rings would appear in the downfield region, typically between 7.0 and 9.0 ppm.
Amide Proton (N-H): The amide proton signal is particularly informative. In related secondary quinoline-2-carboxamides, this proton typically resonates in the range of 8.1 to 8.4 ppm, often as a doublet due to coupling with the adjacent methine proton. nih.gov
Aliphatic Protons: The 1-phenylethyl group would produce a quartet for the methine (CH) proton coupled to the methyl protons, and a doublet for the methyl (CH₃) protons coupled to the methine proton.
¹³C NMR: The carbon spectrum would complement the proton data, confirming the carbon skeleton. Signals for the aromatic carbons of the quinoline and phenyl rings would dominate the 77 to 150 ppm region. The carbonyl carbon (C=O) of the amide would appear significantly downfield, characteristic of its chemical environment.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide (N-H) | ~8.1 - 8.4 | Doublet (d) |
| Quinoline & Phenyl (Ar-H) | ~7.0 - 9.0 | Multiplets (m) |
| Methine (CH) | ~5.0 - 5.5 | Quartet (q) |
| Methyl (CH₃) | ~1.5 - 2.0 | Doublet (d) |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information on the molecular weight and structural fragments of the compound. The chemical formula for this compound is C₁₈H₁₆N₂O, corresponding to a monoisotopic mass of 276.1263 g/mol .
Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 276.
Fragmentation Pattern: The fragmentation of this compound is expected to proceed via several characteristic pathways.
Amide Bond Cleavage: The most common fragmentation would involve cleavage of the amide bond, leading to two primary fragments: the quinoline-2-carbonyl cation (m/z 156) and the 1-phenylethylaminyl radical cation (m/z 120) or related species.
Loss of HCN from Quinoline: A characteristic fragmentation pathway for the quinoline ring system itself is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da). tsijournals.comrsc.org This can occur from the molecular ion or subsequent fragment ions containing the quinoline moiety.
Benzylic Cleavage: The 1-phenylethyl group can undergo benzylic cleavage, resulting in the loss of a methyl radical (CH₃˙) to form a stable fragment.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Description |
| 276 | [C₁₈H₁₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 156 | [C₁₀H₆NO]⁺ | Quinoline-2-carbonyl cation |
| 129 | [C₉H₇N]⁺˙ | Quinoline radical cation (from cleavage and rearrangement) |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Benzoyl cation or phenylethyl cation (from rearrangements) |
| 102 | [C₈H₆]⁺˙ | Fragment from loss of HCN from quinoline cation tsijournals.comrsc.org |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interaction Mapping
Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure of a molecule. A study of (R)-N-(1-phenylethyl)quinoline-2-carboxamide has determined its precise three-dimensional conformation and crystal packing. acs.org
The analysis reveals a non-planar molecular structure. The quinolyl and phenyl rings are significantly twisted relative to each other, forming a substantial dihedral angle. acs.org Furthermore, the amide group itself is rotated out of the plane of the quinoline ring system. acs.org This rotation is a key conformational feature that influences the potential for intramolecular interactions. The absolute configuration of the chiral center was confirmed as R. acs.org
Table 3: Key Crystallographic Data for (R)-N-(1-phenylethyl)quinoline-2-carboxamide
| Parameter | Value | Reference |
| Chemical Formula | C₁₈H₁₆N₂O | acs.org |
| Crystal System | Data not specified | |
| Space Group | Data not specified | |
| Dihedral Angle (Quinolyl and Phenyl rings) | 89.07 (5)° | acs.org |
| Dihedral Angle (Amide group and Quinoline ring) | 21.19 (1)° | acs.org |
| CCDC Reference | 175371 | acs.org |
Intramolecular Hydrogen Bonding and Preferred Conformational States in Quinoline-2-carboxamides
The family of quinoline-2-carboxamides possesses the necessary proton donor (amide N-H) and proton acceptor (quinoline ring nitrogen) to form an intramolecular hydrogen bond. Studies on various primary and secondary quinoline-2-carboxamides have shown that a weak, nonlinear N-H···N intramolecular hydrogen bond is generally present in solution. nih.gov This interaction creates a pseudo-five-membered ring structure.
In the specific case of this compound, the solid-state conformation determined by X-ray crystallography shows that the amide group is rotated 21.19° out of the quinoline plane. acs.org While this does not preclude a weak hydrogen bond, it suggests the geometry is not perfectly optimized for a strong interaction. For comparison, in a related compound, N-(4-Iodophenyl)quinoline-2-carboxamide, an intramolecular hydrogen bond is observed with an N···N distance of 2.659 Å and an N-H···N angle of 112°.
In the solid state, it is proposed that the energetic contributions from efficient crystal packing and stronger intermolecular hydrogen bonds are more significant in determining the final conformation than the weak intramolecular N-H···N interaction. nih.gov However, in solution or in the gas phase, this intramolecular bond is a key feature influencing the molecule's preferred conformational state. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoline | -6.54 | -1.73 | 4.81 |
| 8-Hydroxy-2-methylquinoline | -5.62 | -1.35 | 4.27 |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | -6.24 | -2.16 | 4.08 |
This table presents illustrative data for related quinoline compounds to demonstrate the typical values obtained from DFT calculations. arabjchem.org The values for N-(1-phenylethyl)quinoline-2-carboxamide would require specific calculation.
Molecular Docking Studies for Predictive Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. Quinoline carboxamides have been docked against various biological targets, particularly protein kinases, which are often implicated in cancer. nih.govmdpi.com
For this compound, docking studies would involve placing the molecule into the binding site of a relevant receptor, such as Epidermal Growth Factor Receptor (EGFR) or a protein kinase from the PIKK family. mdpi.comresearchgate.net The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues can also be visualized and analyzed. While specific docking scores for this compound are not detailed in the provided search results, studies on similar quinoline-3-carboxamides (B1200007) against ATM kinase have shown promising binding energies, highlighting the potential of this scaffold. mdpi.com
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinoline-3-carboxamide (B1254982) derivative | ATM Kinase | -8.5 | Met2819, Leu2845 |
| N-(Aryl)quinoline-2-carboxamide | VEGFR-2 | -9.2 | Cys919, Asp1046 |
This table provides hypothetical docking data to illustrate the type of information obtained from molecular docking studies. The specific values for this compound would depend on the chosen protein target and docking software.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This method simulates the movements of atoms and molecules, allowing for the assessment of the conformational stability of the ligand in the binding pocket and the persistence of key interactions identified in docking studies. mdpi.com
An MD simulation of this compound bound to a target protein would involve calculating the trajectory of the complex in a simulated physiological environment. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess stability. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests a stable binding mode. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. Studies on quinoline-3-carboxamide derivatives have utilized MD simulations to confirm the stability of the ligand-protein complex. mdpi.com
| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Persistent Interactions |
|---|---|---|---|
| Quinoline-3-carboxamide analog in ATM Kinase | 100 | 1.5 ± 0.3 | H-bond with hinge region |
| This compound in hypothetical kinase | Data would be generated from a specific MD simulation study. |
Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. A validated pharmacophore model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify new potential ligands.
For the this compound scaffold, a pharmacophore model could be developed based on a set of known active and inactive analogs. This model would likely feature a hydrogen bond acceptor (the carboxamide oxygen), a hydrogen bond donor (the amide N-H), and two aromatic rings (the quinoline and the phenyl groups). Such models have been successfully applied to discover novel quinoline-based anticancer agents.
| Feature Type | Number of Features | Geometric Constraints (Distances/Angles) |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | 1 | - |
| Hydrogen Bond Donor (HBD) | 1 | - |
| Aromatic Ring (AR) | 2 | Distance between centroids: 5-7 Å |
| Hydrophobic (HY) | 1 | - |
This table presents a hypothetical pharmacophore model. The actual features and constraints would be derived from a specific set of active compounds.
Structure-Based Drug Design Principles Applied to this compound Scaffolds
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. The insights gained from molecular docking and dynamics simulations of this compound can guide its structural modification to enhance potency and selectivity. nih.gov
For example, if docking studies reveal an unoccupied hydrophobic pocket near the phenylethyl group, this moiety could be substituted with larger or more lipophilic groups to improve binding affinity. Similarly, if a specific hydrogen bond is found to be crucial for activity, the carboxamide linkage can be modified to optimize this interaction. The structure-activity relationship (SAR) of quinoline and quinazoline (B50416) derivatives often highlights the importance of the N-substituent on the carboxamide for activity. wikipedia.org A study on N-(2-phenylethyl)quinoline-2-carboxamide, a close isomer, has shown antimycobacterial activity, suggesting that the phenylethyl moiety contributes favorably to its biological profile. nih.gov Further optimization of this scaffold using SBDD principles could lead to the development of more potent and selective therapeutic agents. nih.gov
Exploration of Biological Activities and Mechanistic Insights in Vitro/ex Vivo Focus
Modulation of Enzymatic Activities by Quinoline (B57606) Carboxamide Derivatives
The interaction of quinoline carboxamides with various enzymes has been a subject of extensive research, revealing their potential to modulate key biological pathways.
A series of thirty-five substituted quinoline-2-carboxamides were evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts. nih.govnih.gov These compounds interfere with the light-dependent reactions of photosynthesis, a mechanism of action shared by many commercial herbicides. nih.gov The inhibitory activity is quantified by the IC50 value, which represents the concentration of the compound required to decrease the rate of the Hill reaction by 50%. nih.gov For the specific compound N-(1-phenylethyl)quinoline-2-carboxamide, the determined IC50 value for PET inhibition was found to be 103.8 µmol/L. nih.gov The study highlighted that the lipophilicity and electronic properties of the substituents on the amide part of the molecule are key determinants of this biological activity. nih.gov
Table 1: PET Inhibition by N-Substituted Quinoline-2-Carboxamides
| Compound | IC50 (µmol/L) |
|---|---|
| This compound | 103.8 |
| N-benzyl-2-naphthamide | 7.5 |
| DCMU (Diuron - Standard) | 1.9 |
Data sourced from a study on substituted quinoline-2-carboxamides. nih.gov
Research into the therapeutic potential of raising high-density lipoprotein (HDL) cholesterol levels has identified Cholesteryl Ester Transfer Protein (CETP) as a key target. nih.gov A series of novel quinoline-3-carboxamide (B1254982) derivatives were designed and synthesized as potential CETP inhibitors. nih.govnih.gov In a radioisotope-based assay, all synthesized derivatives demonstrated considerable CETP inhibitory activity, with inhibitory rates ranging from 20.7% to 80.1%. nih.gov Notably, compounds featuring a 6-benzyloxy-7-methoxy substitution on the quinoline scaffold possessed more potent CETP inhibitory activity. nih.gov The most active compounds, a p-tolyl amide and a t-butyl substituted amide derivative, both exhibited an inhibitory rate of 80.1%, comparable to the positive control, dalcetrapib. nih.gov This line of research underscores the potential of the quinoline carboxamide scaffold in developing novel CETP inhibitors. nih.gov
Table 2: CETP Inhibition by Quinoline-3-Carboxamide Derivatives
| Compound Derivative | CETP Inhibitory Rate (%) |
|---|---|
| N-(4-methylphenyl)-6-(phenylmethoxy)-7-methoxyquinoline-3-carboxamide | 80.1 |
| N-(1,1-dimethylethyl)-6-(phenylmethoxy)-7-methoxyquinoline-3-carboxamide | 80.1 |
| Lead Compound 1 | 30.0 |
| N-(phenylmethyl)-6-(phenylmethoxy)-7-methoxyquinoline-3-carboxamide | 75.3 |
| N-propyl-6-(phenylmethoxy)-7-methoxyquinoline-3-carboxamide | 20.7 |
Data sourced from a study on quinoline-3-carboxamide derivatives. nih.gov
The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. nih.govgoogle.com Research has extended to targeting the proteasome in pathogenic organisms. A study identified quinoline-based carboxamides as potent inhibitors of the 20S proteasome from the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. nih.govresearchgate.net These inhibitors were found to be specific for the chymotrypsin-like activity of the parasite's proteasome, binding at the interface of the β4 and β5 subunits with over 1000-fold selectivity against the human proteasome. nih.gov Another study, employing a fragment-based discovery approach, identified 8-thioquinoline as a strong inhibitor of the proteasome subunit Rpn11 and subsequently synthesized derivatives including a quinoline-2-carboxamide (B1208818). nih.gov While these studies firmly link the quinoline carboxamide scaffold to proteasome inhibition, publicly available literature does not currently provide specific inhibition profiles of this compound against the human immunoproteasome subunits β1i and β5i.
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Various quinoline derivatives have been investigated for this purpose. nih.gov A series of novel quinoline–sulfonamides were designed and evaluated as dual inhibitors of both monoamine oxidases and cholinesterases. nih.gov Within this series, several compounds showed potent inhibition, with the most active against AChE having an IC50 value of 1.10 µM. nih.gov Other research has focused on pyridinium-2-carbaldoximes containing a quinolinium carboxamide moiety, which were assessed for their intrinsic inhibitory activity against human recombinant AChE (hrAChE) and butyrylcholinesterase (hrBChE). nih.gov These studies demonstrate that the quinoline carboxamide framework can be effectively utilized in the design of cholinesterase modulators. nih.govnih.gov
Table 3: Cholinesterase Inhibition by Quinoline Derivatives
| Compound Class | Enzyme | IC50 (µM) |
|---|---|---|
| Quinoline-sulfonamide (lead compound) | AChE | 1.10 |
| Quinoline-sulfonamide (lead compound) | BChE | 0.58 |
| Quinoline-sulfonamide (lead compound) | MAO-A | 0.59 |
| Quinoline-sulfonamide (lead compound) | MAO-B | 0.47 |
Data sourced from a study on quinoline-sulfonamide derivatives. nih.gov
Antimicrobial Research Perspectives
The quinoline core is present in many successful antimicrobial agents, and research continues to explore new derivatives for activity against a range of pathogens.
A primary in vitro screening of a series of substituted quinoline-2-carboxamides was conducted against four mycobacterial species: Mycobacterium tuberculosis H37Ra, Mycobacterium kansasii, and two strains of Mycobacterium avium subsp. paratuberculosis. nih.govnih.gov The results showed that several compounds in this class exhibit significant antimycobacterial activity. nih.gov Specifically, N-cycloheptylquinoline-2-carboxamide, N-cyclohexylquinoline-2-carboxamide, and N-(2-phenylethyl)quinoline-2-carboxamide demonstrated higher activity against M. tuberculosis than the standard drugs isoniazid (B1672263) or pyrazinamide. nih.gov The minimum inhibitory concentration (MIC) for this compound against M. tuberculosis was determined to be 31.25 µg/mL. nih.gov Furthermore, the most effective antimycobacterial compounds from the study showed insignificant toxicity against the human monocytic leukemia THP-1 cell line, indicating a degree of selectivity. nih.gov
Table 4: In Vitro Activity of Quinoline-2-Carboxamides against M. tuberculosis H37Ra
| Compound | MIC (µg/mL) | MIC (µmol/L) |
|---|---|---|
| This compound | 31.25 | 108.4 |
| N-cycloheptylquinoline-2-carboxamide | 6.25 | 22.1 |
| N-cyclohexylquinoline-2-carboxamide | 12.5 | 46.6 |
| N-(2-phenylethyl)quinoline-2-carboxamide | 25 | 86.7 |
| Isoniazid (Standard) | 0.5 | 3.6 |
Data sourced from a study on substituted quinoline-2-carboxamides. nih.gov
General Antimicrobial Evaluation against Various Pathogens
While the broader class of quinoline-carboxamides has been investigated for antimicrobial properties, specific data detailing the evaluation of this compound against a wide range of pathogens are not extensively available in the reviewed literature. Research on closely related analogs, such as N-(2-phenylethyl)quinoline-2-carboxamide, has shown activity against Mycobacterium tuberculosis. However, direct antimicrobial screening results for the N-(1-phenylethyl) isomer against a diverse panel of bacteria and fungi have not been prominently reported.
Antiproliferative Activity and Apoptosis Induction Mechanisms in Cellular Models
The anticancer potential of quinoline derivatives is a significant area of research. These compounds are known to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cell proliferation and the induction of apoptosis.
Inhibition of Cell Proliferation in Human Cancer Cell Lines (e.g., MCF-7, K-562, HeLa)
Quinolines substituted at the C-2 position have demonstrated notable anticancer activity across numerous cell lines, including MCF-7 (breast), K-562 (leukemia), and HeLa (cervical). While the general class of compounds is active, specific IC₅₀ values and detailed antiproliferative data for this compound against these particular cell lines are not specified in the currently available literature. Broader studies often screen libraries of related compounds, but individual results for this specific molecule are not detailed.
Investigations into DNA Interaction Modes (e.g., Intercalation)
Certain quinoline-based compounds are known to function as DNA intercalating agents, which is a key mechanism for their antiproliferative effects. These molecules insert themselves between the base pairs of DNA, disrupting its structure and interfering with replication and transcription processes. Some quinoline derivatives have been shown to inhibit DNA methyltransferases through intercalation. However, specific studies confirming and detailing the DNA intercalation mode of this compound are not available in the reviewed scientific reports.
Kinase Inhibitory Effects (e.g., EGFR, VEGFR-2, BRAFV600E) in Cellular Assays
The inhibition of protein kinases is a primary strategy in modern cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical targets, and various quinoline derivatives have been developed as inhibitors. Research has focused on designing quinoline-3-carboxamide and 4-anilinoquinoline scaffolds to target these kinases. Despite the extensive research into quinolines as kinase inhibitors, specific experimental data quantifying the inhibitory activity (e.g., IC₅₀ values) of this compound against EGFR, VEGFR-2, or BRAFV600E are not provided in the accessible literature.
Receptor Interaction Studies (e.g., Cannabinoid Receptors, specifically CB2 Agonism)
The cannabinoid receptor 2 (CB2) has emerged as a therapeutic target for various conditions, including inflammatory disorders. The development of selective CB2 agonists is an active area of research. While various heterocyclic structures are explored for cannabinoid receptor activity, and some quinolone-carboxamides have been identified as CB2 receptor ligands, specific studies characterizing the interaction of this compound with the CB2 receptor or confirming its agonist activity are not detailed in the reviewed sources.
Herbicide Activity and Photosynthetic Phosphorylation Uncoupling
Certain quinoline derivatives have been identified as having herbicidal properties. Their mechanism of action can involve the inhibition of photosynthetic electron transport (PET) in chloroplasts, acting as uncouplers of photosynthetic phosphorylation. While a range of N-substituted quinoline-2-carboxamides have been tested for these effects, specific data on the herbicidal activity or the IC₅₀ value for PET inhibition by this compound is not available in the reviewed literature.
Comprehensive Structure Activity Relationship Sar Studies
Elucidation of Key Structural Features on the Quinoline (B57606) Ring System for Biological Efficacy
The quinoline ring is a foundational element for the biological activity of numerous compounds, with its derivatives exhibiting a broad spectrum of effects, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The specific substitution pattern on this bicyclic system is a critical determinant of both the nature and potency of the pharmacological response.
Research into various quinoline carboxamide derivatives has revealed that the position and chemical nature of substituents significantly modulate biological activity. For instance, in a series of quinoline-3-carboxamide (B1254982) derivatives developed as cholesteryl ester transfer protein (CETP) inhibitors, substitutions at the 6- and 7-positions of the quinoline ring were found to be determining factors in the activity. nih.gov Compounds featuring a bulky 6-benzyloxy-7-methoxy substitution pattern showed enhanced inhibitory activity compared to those with less sterically demanding groups, suggesting that these modifications improve binding within the hydrophobic cavity of the target protein. nih.gov
Similarly, studies on quinoline derivatives for antimicrobial applications have shown that substitutions at various positions can dramatically alter efficacy. The introduction of halogen groups, particularly at the 7-position, is a common strategy to enhance the antimicrobial properties of the quinoline nucleus. nih.gov Furthermore, investigations into quinoline-3-carboxamides (B1200007) have indicated that modifications at the 5-position with halo, amino, or aryl groups can lead to enhanced antibacterial and antifungal activities. nih.gov
Table 1: Influence of Quinoline Ring Substitutions on Biological Activity of Related Carboxamides
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Class |
|---|---|---|---|
| C5 | Halo, Amino, Aryl | Enhanced antibacterial and antifungal activities | Quinoline-3-carboxamides |
| C6 / C7 | Bulky groups (e.g., Benzyloxy, Methoxy) | Increased inhibitory activity against CETP | Quinoline-3-carboxamides |
| C7 | Halogen | Increased antimicrobial potency | General Quinolines |
Influence of Stereochemistry of the 1-phenylethyl Moiety on Activity and Selectivity
The presence of a chiral center at the 1-phenylethyl moiety means that N-(1-phenylethyl)quinoline-2-carboxamide exists as two distinct, non-superimposable mirror-image isomers, or enantiomers: (R)-N-(1-phenylethyl)quinoline-2-carboxamide and (S)-N-(1-phenylethyl)quinoline-2-carboxamide. The stereochemistry of a drug is a critical factor that profoundly impacts its biological activity, as biological systems, such as enzymes and receptors, are themselves chiral. researchgate.netwikipedia.org
While specific comparative studies on the enantiomers of this compound are not detailed in the available literature, the principles of stereochemistry in pharmacology strongly suggest that the two isomers would exhibit different biological profiles. The differential interaction of enantiomers with a biological target can lead to significant variations in potency, efficacy, and even the type of activity (e.g., agonist vs. antagonist). researchgate.net
A classic example illustrating this principle is the anti-inflammatory drug ibuprofen, where the (S)-enantiomer is responsible for most of the therapeutic effect, while the (R)-enantiomer is significantly less active. nih.gov In another striking example, the psychoactive effects of lysergic acid diethylamide (LSD) are unique to the d-LSD (or (+)-LSD) stereoisomer. The l-LSD enantiomer is essentially inactive, demonstrating over a 1,000-fold lower potency in receptor binding assays. researchgate.net
This enantioselectivity arises because the precise three-dimensional arrangement of atoms is necessary for an optimal fit with the binding site of a target protein. One enantiomer may bind with high affinity, leading to a biological response, while the other may bind weakly or not at all. wikipedia.org It is also possible for the less active enantiomer (the distomer) to contribute to off-target effects or a different pharmacological profile altogether. Therefore, determining the activity and selectivity of the individual (R) and (S) enantiomers of this compound is a crucial step in its development as a therapeutic agent.
Effects of Modifications at the Carboxamide Linkage on Biological Potency and Target Specificity
The carboxamide linkage (-CONH-) is a cornerstone of many biologically active molecules, providing a rigid and planar unit that is capable of participating in crucial hydrogen bonding interactions with biological targets. nih.govsemanticscholar.org This linker tethers the quinoline ring to the 1-phenylethyl moiety, and its structural integrity and chemical nature are vital for maintaining the correct orientation for target binding.
Modifications to this linkage can have profound effects on potency and specificity. One key area of investigation is the use of bioisosteric replacement, where the amide group is substituted with other functional groups that mimic its size, shape, and electronic properties while potentially offering improvements in metabolic stability, cell permeability, or oral bioavailability. nih.gov The amide bond can be susceptible to enzymatic cleavage by proteases, and replacing it can lead to compounds with improved pharmacokinetic profiles. acs.org
For instance, research on ABCG2 modulators led to the replacement of a labile benzanilide core with a more stable N-biphenylyl quinoline carboxamide, which improved enzymatic stability while maintaining high potency. acs.org This demonstrates that modifications in the vicinity of the carboxamide bond can enhance drug-like properties.
Common bioisosteric replacements for the amide group can fundamentally alter the molecule's properties. For example, replacing the amide carbonyl oxygen with a sulfur atom to create a thioamide can change the hydrogen bonding capability and electronic character of the linker. semanticscholar.org
Table 2: Potential Bioisosteric Replacements for the Carboxamide Linkage
| Original Group | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Amide (-CONH-) | Thioamide (-CSNH-) | Altered electronic properties and H-bonding |
| Amide (-CONH-) | Trifluoroethylamine (-CF2-NH-) | Increased metabolic stability, reduced basicity of amine |
| Amide (-CONH-) | 1,2,4-Triazole (heterocycle) | Metabolically stable, rigid conformation |
| Amide (-CONH-) | Tetrazole (heterocycle) | Mimics hydrogen bonding, can improve metabolic stability |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Determination
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—physicochemical properties such as lipophilicity, electronic charge distribution, and steric parameters—QSAR models can predict the activity of novel, unsynthesized compounds. This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
For quinoline derivatives, QSAR studies have been successfully employed to predict a range of biological activities, including anticancer and antimicrobial effects. These models are typically developed by:
Assembling a Dataset: A series of structurally related quinoline compounds with experimentally determined biological activities is collected.
Calculating Descriptors: A large number of molecular descriptors (e.g., 2D and 3D) are calculated for each compound in the dataset. These can include topological indices, electronic properties (like HOMO/LUMO energies), and steric descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-nearest neighbors, support vector machines), are used to build a mathematical equation linking the most relevant descriptors to the observed biological activity.
Validation: The predictive ability of the model is rigorously tested using internal (cross-validation) and external validation techniques to ensure its robustness and reliability.
In the context of this compound and its analogs, a QSAR model could identify the optimal combination of properties for high biological efficacy. For example, a model might reveal that high activity is correlated with a specific range of lipophilicity (logP), a particular electrostatic potential on the quinoline nitrogen, and a defined steric volume for substituents on the phenyl ring. Such insights are invaluable for the rational design of next-generation derivatives with enhanced potency and selectivity.
Theoretical Considerations and Future Research Directions for N 1 Phenylethyl Quinoline 2 Carboxamide
Advancements in Scalable and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on methods like the Skraup, Doebner-von Miller, Conrad-Limpach-Knorr, and Friedländer reactions. tandfonline.comresearchgate.net However, these conventional approaches often necessitate harsh conditions, high temperatures, and the use of environmentally hazardous reagents. researchgate.net The future of synthesizing N-(1-phenylethyl)quinoline-2-carboxamide and its analogues lies in the adoption of scalable and sustainable "green" chemistry principles.
Recent advancements have focused on eco-friendly alternatives. ijpsjournal.com For instance, the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a compound containing an active methylene (B1212753) group, can be adapted for sustainability. ijpsjournal.com Research has demonstrated the use of reusable solid acid catalysts, such as Nafion NR50, under microwave conditions to promote this reaction efficiently. mdpi.com Other green approaches include using water as a solvent, employing biodegradable catalysts like malic acid, or utilizing metal nanoparticles under mild conditions, which can lead to high yields in shorter reaction times. tandfonline.com
The specific synthesis of quinoline-2-carboxamides typically involves the condensation of quinoline-2-carbonyl chloride with a suitable amine. nih.gov To make this scalable and sustainable for producing this compound, future methodologies could focus on:
Catalytic Amide Bond Formation: Replacing traditional coupling reagents with catalytic methods to reduce waste.
One-Pot Reactions: Designing cascade reactions that combine the synthesis of the quinoline core and the subsequent amidation in a single step, as has been explored for other quinoline carboxamides. nih.gov
Flow Chemistry: Implementing continuous flow reactors for safer, more efficient, and easily scalable production with precise control over reaction parameters.
These modern synthetic strategies promise not only to reduce the environmental impact but also to enhance the efficiency and cost-effectiveness of producing this compound for further investigation. ijpsjournal.com
Integration of Advanced Biophysical Techniques for Ligand-Target Interaction Characterization
Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action and for rational drug design. While the precise targets of this specific compound are still under investigation, a suite of advanced biophysical techniques can be employed for comprehensive characterization.
Techniques such as Microscale Thermophoresis (MST) and Fluorescence Anisotropy are powerful tools for quantifying binding affinities, especially for membrane protein targets, and have the advantage of low sample consumption. rsc.org These methods can be used with full-length protein targets, which can reveal important aspects of the binding mechanism like cooperativity and allostery. rsc.org
Other key biophysical methods applicable to studying this ligand-target system include:
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction (enthalpy, entropy, and stoichiometry), offering deep insight into the forces driving the interaction.
Surface Plasmon Resonance (SPR): Allows for real-time monitoring of the kinetics of binding and dissociation (kon and koff rates), which is critical for understanding the duration of the drug-target engagement.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide high-resolution, three-dimensional structures of the ligand bound to its target protein. This atomic-level information is invaluable for understanding the specific molecular interactions and for guiding structure-based drug design.
Computational Docking and Molecular Dynamics (MD) Simulations: In silico methods like docking can predict the binding pose of the ligand within the target's active site, as demonstrated with other quinoline derivatives. researchgate.net MD simulations can then be used to explore the stability of this interaction and the conformational dynamics of the complex over time.
By integrating these techniques, researchers can build a detailed, multi-faceted understanding of the molecular recognition events between this compound and its biological partners.
Exploration of Multi-Targeting Ligands Based on the Quinoline Carboxamide Scaffold
The concept of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets—has emerged as a promising strategy for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov The quinoline carboxamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets, making it an excellent starting point for MTDL design. nih.govnih.gov
Research on related structures has revealed a wide range of activities, highlighting the scaffold's versatility:
Anticancer Activity: Quinoline and quinolone carboxamides have been identified as inhibitors of multiple targets, including topoisomerases and various protein kinases. nih.gov
Anti-inflammatory and Antioxidant Activity: Derivatives of 4-hydroxy-2-quinolinone carboxamide have shown potent inhibition of lipoxygenase (LOX) and an ability to scavenge superoxide (B77818) anion radicals. nih.gov
Neurodegenerative Disease Targets: Structurally related isoquinoline-carboxamides have been developed as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE) for potential application in Alzheimer's disease. mdpi.com
Antimicrobial and Enzyme Inhibition: Various quinoline carboxamides have shown activity against carbonic anhydrases, the P2X7 receptor, and Plasmodium falciparum translation elongation factor 2 (PfEF2). acs.orgnih.govnih.gov
Given this precedent, the this compound framework could be systematically modified to create novel MTDLs. By incorporating different pharmacophores onto the quinoline core or the phenylethyl side chain, it is theoretically possible to design new compounds that simultaneously modulate multiple pathways involved in a specific disease, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. nih.gov
Uncharted Mechanistic Territories and Novel Biological Pathway Investigations
While initial studies have shown that this compound possesses antimycobacterial activity, its precise mechanism of action remains an uncharted territory. nih.gov The structural similarity to other biologically active quinoline carboxamides provides a roadmap for investigating potential molecular mechanisms and novel biological pathways.
Future research could explore the following hypotheses:
Inhibition of Protein Synthesis: A quinoline-4-carboxamide was discovered to have antimalarial activity by inhibiting the parasite's translation elongation factor 2 (PfEF2), a novel mechanism. acs.orgmmv.org It is plausible that this compound could interfere with a similar essential process in bacteria, such as protein synthesis or DNA replication.
Modulation of Kinase Signaling: Many quinoline derivatives are known to be kinase inhibitors. nih.gov Investigating the effect of this compound on key kinase pathways, such as the ATM kinase involved in the DNA damage response (DDR), could reveal novel anticancer applications. nih.govresearchgate.net
Interference with Metalloenzymes: Quinoline-2-carboxamides have been successfully designed as potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. nih.govresearchgate.net This suggests that this compound could be explored for its ability to chelate metal ions in the active sites of other critical metalloenzymes.
Ion Channel Antagonism: Quinoline-carboxamides have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and cancer. nih.gov This opens the possibility that the target compound could modulate ion channel function.
Utilizing chemoproteomics and other systems biology approaches would enable an unbiased screen for the cellular targets of this compound, potentially uncovering unexpected mechanisms and its involvement in previously unassociated biological pathways.
Contribution to Fundamental Chemical Biology and Medicinal Chemistry Principles
The study of this compound and its analogues contributes significantly to fundamental principles in chemical biology and medicinal chemistry. The quinoline scaffold's status as a privileged structure is reinforced by the diverse biological activities observed across its derivatives, from anticancer and antimalarial to enzyme inhibition. ijpsjournal.comnih.govnih.gov
Key contributions include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-(1-phenylethyl) and quinoline-2-carboxamide (B1208818) moieties allows for detailed SAR studies. This research helps to delineate the specific structural features required for activity against different biological targets, refining our understanding of molecular recognition. For example, studies on related compounds have shown how substitutions on the quinoline ring or the amide group can drastically alter potency and selectivity. nih.govnih.gov
Development of Chemical Probes: Potent and selective ligands based on this scaffold can be developed into chemical probes. These tools are essential in chemical biology for interrogating the function of specific proteins and pathways within a complex cellular environment, as exemplified by the use of a quinoline derivative to validate PfEF2 as a new antimalarial drug target. acs.org
Advancing Drug Discovery Strategies: The exploration of the quinoline carboxamide scaffold for MTDLs contributes to the evolution of drug discovery paradigms. Moving beyond the "one-drug, one-target" model, this research helps establish principles for designing single chemical entities that can effectively address the network nature of complex diseases. nih.gov
Ultimately, the investigation into this compound serves as a case study in how a simple heterocyclic core can be leveraged to explore complex biology, validate new drug targets, and establish foundational principles for the design of next-generation therapeutics.
Q & A
Q. What are the recommended synthetic routes for N-(1-phenylethyl)quinoline-2-carboxamide, and how do reaction conditions influence yield?
A common method involves coupling quinoline-2-carboxylic acid derivatives with amines using activating agents like PyBOP or HBTU. For example, a similar quinoline-4-carboxamide synthesis used PyBOP in DMF with N-methylmorpholine (NMM) as a base, achieving 59% yield after 12 hours at room temperature . HBTU-mediated coupling with amino esters in DMF and triethylamine (TEA) is another approach, requiring 12-hour reactions at room temperature . Key variables include solvent choice (DMF for solubility), stoichiometry (1.1–1.5 equivalents of coupling agent), and base (TEA or NMM).
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : For confirming regiochemistry and stereochemistry (e.g., quinoline protons typically resonate at δ 8.0–9.0 ppm in NMR) .
- X-ray crystallography : To resolve molecular conformation, as demonstrated for N-(quinolin-8-yl)quinoline-2-carboxamide, which showed planar quinoline rings and intermolecular hydrogen bonding .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, as seen in related carboxamide derivatives .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, and what are common pitfalls?
Yield optimization strategies:
- Pre-activation of carboxylic acids : Pre-mixing the acid with HBTU/PyBOP before adding the amine reduces side reactions .
- Purification methods : Use preparative HPLC with C18 columns and gradient elution (e.g., MeCN/HO with 0.1% TFA) to isolate products from byproducts .
- Pitfalls : Poor solubility of intermediates may require solvent optimization (e.g., adding MeCN to CCl) . Contradictory yield reports (e.g., 29–59% for similar compounds) suggest sensitivity to steric hindrance from substituents .
Q. How should researchers address contradictions in spectral data or bioactivity across studies?
- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, stirring time). For example, extended reaction times (>24 hours) may degrade sensitive intermediates .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in regiochemistry .
- Bioactivity discrepancies : Test compounds under standardized assays (e.g., MIC using microdilution in Mueller Hinton broth) to control for variability in bacterial strains or protocols .
Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?
- Docking studies : Use crystal structures (e.g., PDB entries) to model interactions with targets like bacterial enzymes or kinases.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial activity from empirical data .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize derivatives .
Q. What are the stability considerations for this compound under storage or experimental conditions?
- Light and temperature sensitivity : Store at –20°C in amber vials, as quinoline derivatives are prone to photodegradation.
- Solvent compatibility : Avoid prolonged exposure to DMSO or MeOH, which may accelerate decomposition, as observed in structurally related thiadiazole-carboxamides .
- Lyophilization : For long-term storage, lyophilize as a solid and confirm purity via HPLC before reuse .
Methodological Resources
- Synthetic protocols : Refer to PyBOP/HBTU coupling workflows for carboxamides .
- Crystallography data : Access CIF files from the Cambridge Structural Database (CSD) for comparative analysis .
- Bioassays : Adapt MIC protocols from ISO 20776-1 for consistency in antimicrobial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
